molecular formula C9H10ClFN4O2 B13583474 (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride

(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride

Cat. No.: B13583474
M. Wt: 260.65 g/mol
InChI Key: VVQCPOLYWKKHFE-QRPNPIFTSA-N
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Description

(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a precursor compound, such as 4-fluoroaniline, is reacted with sodium azide to introduce the azido group. This is followed by the protection of the amino group and subsequent coupling with a suitable chiral auxiliary to ensure the desired stereochemistry. The final step involves deprotection and conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(4-azido-2-chlorophenyl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(4-azido-2-bromophenyl)propanoic acid hydrochloride
  • (2S)-2-amino-3-(4-azido-2-iodophenyl)propanoic acid hydrochloride

Uniqueness

The presence of the fluorine atom in (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.

This detailed article provides a comprehensive overview of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H10ClFN4O2

Molecular Weight

260.65 g/mol

IUPAC Name

(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9FN4O2.ClH/c10-7-4-6(13-14-12)2-1-5(7)3-8(11)9(15)16;/h1-2,4,8H,3,11H2,(H,15,16);1H/t8-;/m0./s1

InChI Key

VVQCPOLYWKKHFE-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])F)CC(C(=O)O)N.Cl

Origin of Product

United States

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